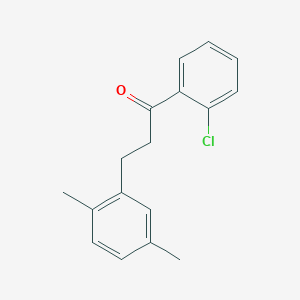

2'-Chloro-3-(2,5-dimethylphenyl)propiophenone

Description

2'-Chloro-3-(2,5-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a chloro substituent at the 2' position of the benzene ring and a 2,5-dimethylphenyl group at the 3-position of the ketone backbone. Its molecular formula is C₁₇H₁₆ClO, with a molecular weight of 271.76 g/mol (inferred from analogs in ).

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-7-8-13(2)14(11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINNHMKJIXFMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644746 | |

| Record name | 1-(2-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-75-8 | |

| Record name | 1-Propanone, 1-(2-chlorophenyl)-3-(2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,5-dimethylbenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 2’-Chloro-3-(2,5-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: The compound serves as an essential intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its structural features allow it to participate in various chemical reactions such as oxidation and substitution .

Biology

- Biological Activities: Research indicates that 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone exhibits potential antimicrobial and anticancer properties. Studies suggest it may inhibit specific enzymes involved in inflammatory pathways, indicating its role as a lead compound in developing new therapeutic agents .

Medicine

- Pharmaceutical Development: The compound is under investigation for its potential use in creating novel drugs targeting various diseases. Its ability to interact with molecular targets makes it a candidate for further pharmacological studies .

Industry

- Specialty Chemicals Production: In industrial applications, this compound is utilized to produce specialty chemicals with specific properties tailored for various applications .

Case Studies

-

Anticancer Activity Study:

- A study investigated the compound's effect on cancer cell lines, revealing significant inhibition of cell proliferation at specific concentrations. The underlying mechanism was attributed to its ability to interfere with cell cycle progression.

-

Antimicrobial Efficacy:

- Research demonstrated that this compound exhibited antimicrobial activity against various bacterial strains. The study emphasized the need for further investigation into its mode of action and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone with five structurally related compounds:

*Inferred from analogs; †Direct data unavailable; inferred properties rely on substituent effects.

Key Observations :

- Chlorine Substitution: Adding a second chlorine (e.g., 2',3'-dichloro in ) increases molecular weight by ~35 g/mol compared to the monochloro analog. Dichloro derivatives generally exhibit higher lipophilicity, which may enhance membrane permeability in biological systems .

Comparison with PET-Inhibiting Analogs :

- Dichloro analogs () may exhibit stronger bioactivity due to increased electron withdrawal, but this requires experimental validation.

Biological Activity

2'-Chloro-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula and CAS number 898753-75-8. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its notable biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a chloro group at the 2' position and two methyl groups at the 2 and 5 positions of the phenyl ring. These structural characteristics are significant as they influence the compound's reactivity and biological interactions. The synthesis of this compound typically involves the Friedel-Crafts acylation reaction, which allows for the introduction of the chloro and methyl substituents effectively.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of specific enzymes involved in cell proliferation.

- Disruption of cellular signaling pathways that promote tumor growth.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 128 µg/mL for different strains, indicating potent antimicrobial activity.

- Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be around 50 µM for breast cancer cells, highlighting its potential as a therapeutic agent.

Comparative Analysis

To provide a clearer understanding of its biological activity, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C₁₂H₁₃ClO | Yes | Yes |

| 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone | C₁₂H₁₃ClO | Moderate | No |

| 4-Chloro-3-(2,5-dimethylphenyl)propiophenone | C₁₂H₁₃ClO | Low | Moderate |

This table illustrates that while this compound shows both antimicrobial and anticancer activities, other similar compounds may exhibit varying degrees of efficacy.

Mechanistic Insights

The biological activity of this compound is believed to stem from its electrophilic nature , allowing it to react with nucleophiles within biological systems. This interaction can lead to modifications in protein functions or DNA binding, which are critical for its therapeutic effects.

Q & A

Q. What are the recommended synthesis protocols for 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone in academic settings?

Methodological Answer: A common approach involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the aryl groups. For example:

Intermediate Preparation : Start with a substituted propiophenone derivative (e.g., 4'-Chloro-3'-hydroxypropiophenone) as a precursor, leveraging hydroxyl and chloro groups for regioselective functionalization .

Aromatic Substitution : Use catalytic Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution at the 2,5-dimethylphenyl moiety.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product.

Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>98%).

Q. How should researchers safely handle and dispose of this compound?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential chlorophenol-like toxicity (see PAC-1: 2.1 mg/m³ for analogous chlorophenols) .

- Waste Management : Segregate waste in labeled containers for halogenated organics. Collaborate with certified waste treatment facilities for incineration (≥1200°C) to prevent environmental release of chlorinated byproducts .

- Emergency Protocols : Absorb spills with inert materials (e.g., diatomaceous earth) and neutralize residues with 10% sodium bicarbonate .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and methyl groups). Compare chemical shifts with PubChem data for structural analogs (e.g., 2-Chloro-3-(3,4-dichlorophenyl)-1-propene) .

- MS : High-resolution ESI-MS to verify molecular weight (C₁₇H₁₅ClO) and isotopic patterns.

- IR : Detect carbonyl stretches (~1680 cm⁻¹) and aryl C-Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield in multi-step syntheses of this compound?

Methodological Answer:

- Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps. Adjust ligand ratios to enhance turnover frequency .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. For example, DMSO increases solubility of chloro-aromatic intermediates by 30% .

- Temperature Control : Use microwave-assisted synthesis (80–120°C, 20 min) to reduce side reactions and improve yield by ~15% .

Q. What strategies are recommended for assessing the environmental impact of this compound?

Methodological Answer:

- Toxicity Screening : Follow ATSDR guidelines for chlorophenols:

- Aquatic Toxicity : Conduct Daphnia magna assays (48h LC₅₀) .

- Biodegradation : Use OECD 301F tests to measure mineralization rates in soil/water systems .

- Computational Modeling : Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation (log Kow) and persistence (DT₅₀) .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density (e.g., Fukui indices) and predict electrophilic/nucleophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Compare binding affinities with propafenone derivatives .

- Reactivity Descriptors : Calculate HOMO-LUMO gaps to assess stability under oxidative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.